molecular formula C7H11NO4S B14676562 Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 34106-68-8

Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B14676562
CAS No.: 34106-68-8
M. Wt: 205.23 g/mol
InChI Key: MTQDCEYZEPZXIB-UHFFFAOYSA-N
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Description

Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[310]hexane-6-carboxylate is a complex organic compound featuring a bicyclic structure with nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate typically involves cyclopropanation reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as dirhodium(II) or ruthenium(II) . The reaction conditions often include low catalyst loadings and specific hydrolysis conditions to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of flow chemistry to generate diazo compounds and subsequent cyclopropanation reactions can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to simpler bicyclic structures .

Scientific Research Applications

Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This inhibition can disrupt biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific bicyclic structure and the presence of both nitrogen and sulfur atoms. This combination of features provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

CAS No.

34106-68-8

Molecular Formula

C7H11NO4S

Molecular Weight

205.23 g/mol

IUPAC Name

ethyl 3,3-dioxo-3λ6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C7H11NO4S/c1-2-12-7(9)8-5-3-13(10,11)4-6(5)8/h5-6H,2-4H2,1H3

InChI Key

MTQDCEYZEPZXIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2C1CS(=O)(=O)C2

Origin of Product

United States

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